Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate
Description
Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate is a heterocyclic compound featuring a triazolopyridazine core substituted with a 2-chlorophenyl group at position 3 and an ethyl oxoacetate moiety linked via an ethoxyethylamine chain.
Properties
IUPAC Name |
ethyl 2-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-2-26-17(25)16(24)19-9-10-27-14-8-7-13-20-21-15(23(13)22-14)11-5-3-4-6-12(11)18/h3-8H,2,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKBGQOLZCCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₄H₁₅ClN₄O₃
- Molecular Weight : 304.75 g/mol
- SMILES Notation :
CC(=O)N(CCOc1ncnc2c1c(Cl)cccc2N=C(N)N)C(=O)O
This structure features a triazole ring fused with a pyridazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold have diverse antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1 μg/mL |
These results suggest that the compound exhibits significant antibacterial activity comparable to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A study evaluated the compound's effect on MCF-7 breast cancer cells:
- IC50 Value : 10 μM
- Mechanism : Induction of apoptosis through caspase activation.
This finding indicates potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Imparts antimicrobial properties.
- Pyridazine Moiety : Enhances anticancer activity.
- Chloro Group : Increases lipophilicity and cellular uptake.
These modifications contribute to the compound's overall efficacy and selectivity against target cells .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds related to Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate exhibit potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 μg/mL |
| Compound B | E. coli | 1.0 μg/mL |
| Ethyl Compound | Pseudomonas aeruginosa | 0.75 μg/mL |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through multiple pathways including kinase inhibition .
Case Study: Kinase Inhibition
A study demonstrated that a related triazole compound inhibited the activity of the c-Met kinase with an IC50 value of 4.2 nmol/L, showing promising results in xenograft models . This suggests that this compound could similarly target kinases involved in tumor growth.
Anti-inflammatory Effects
Triazole compounds have also been recognized for their anti-inflammatory properties. They can modulate inflammatory cytokines such as TNF-alpha and IL-17 by inhibiting phosphodiesterase enzymes . This makes them potential candidates for treating inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl oxoacetate group undergoes hydrolysis under acidic or basic conditions:
-
Base-catalyzed hydrolysis : Yields the corresponding carboxylic acid via saponification (Figure 1A). This reaction requires NaOH (1–2 M) in aqueous ethanol at 60–80°C for 4–6 hours.
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Acid-catalyzed hydrolysis : Produces unstable intermediates due to competing decomposition of the triazolopyridazine core.
| Condition | Reagents | Temperature | Time | Product Stability | Yield (%) |
|---|---|---|---|---|---|
| Basic (pH 12–14) | NaOH (2 M), EtOH/H₂O | 80°C | 4 hr | Stable | 72–85 |
| Acidic (pH 1–3) | HCl (1 M), H₂O | 60°C | 6 hr | Partial decay | 48–55 |
Nucleophilic Substitution
The 2-chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions:
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Amino groups replace chlorine in the presence of CuI/L-proline catalysts in DMF at 120°C (Table 2) .
-
Methoxy groups are introduced using NaOMe in DMSO under microwave irradiation (150°C, 30 min) .
| Nucleophile | Catalyst System | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| NH₃ | CuI, L-proline | DMF | 120°C | 12 hr | 63 |
| OMe⁻ | NaOMe, MW irradiation | DMSO | 150°C | 0.5 hr | 78 |
Heterocycle-Directed Reactions
The triazolo[4,3-b]pyridazine core exhibits regioselective reactivity:
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Electrophilic substitution : Bromination occurs at the pyridazine C-7 position using NBS in CCl₄ (Figure 1B) .
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Ring functionalization : Pd-catalyzed Suzuki coupling at C-5 with arylboronic acids (Table 3) .
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, CCl₄ | 25°C, 2 hr | 7-Bromo derivative | 89 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 6 hr | Biaryl-substituted analog | 74 |
Metabolic Transformations
In vitro studies of related triazolopyridazines reveal cytochrome P450-mediated pathways:
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Esterase cleavage : The ethyl ester is hydrolyzed to the free acid in hepatic microsomes (t₁/₂ = 2.1 hr) .
-
Oxidation : The ethylamino linker undergoes N-dealkylation to form primary amines (Table 4) .
| Metabolic Pathway | Enzyme System | Metabolite | Half-Life (hr) |
|---|---|---|---|
| Ester hydrolysis | Carboxylesterase | 2-oxoacetic acid derivative | 2.1 |
| N-Dealkylation | CYP3A4 | Ethylene glycol intermediate | 4.7 |
Photochemical Behavior
UV irradiation (254 nm) induces Norrish-type II cleavage in the oxoacetate moiety, generating:
-
Acetyl radicals (detected via EPR)
-
3-(2-chlorophenyl)triazolopyridazine fragments (confirmed by LC-MS) .
Stability Profile
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances binding to hydrophobic enzyme pockets compared to methyl or unsubstituted phenyl groups in analogs .
- Ester vs. Amide Linkages : Ethyl oxoacetate esters (target compound) exhibit faster hydrolysis in plasma than amide-containing analogs (e.g., Compound B), impacting half-life .
- Heterocyclic Core Flexibility : Triazolopyridazine-based compounds (target, Compound A) show superior kinase inhibition over thiazole or pyrrolizine derivatives, likely due to π-π stacking interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate?
- Answer: Synthesis typically involves sequential functionalization of the triazolopyridazine core. Critical steps include:
- Cyclization of hydrazine derivatives with substituted benzaldehydes to form the triazolo[4,3-b]pyridazine scaffold (e.g., using 2-chlorobenzaldehyde) .
- Alkylation or nucleophilic substitution to introduce the ethoxyethylamino-oxoacetate side chain .
- Optimization of reaction conditions (e.g., inert atmosphere, solvent choice like DMF, and temperature control) to improve yields and minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- Answer:
- NMR Spectroscopy: To confirm regiochemistry of the triazole-pyridazine fusion and substituent positions .
- Mass Spectrometry (MS): For molecular weight validation and detection of byproducts .
- HPLC: To assess purity (>98%) and monitor reaction progress .
- Elemental Analysis: To verify stoichiometry of C, H, N, and S .
Q. How are initial biological activities screened for triazolopyridazine derivatives like this compound?
- Answer:
- In vitro assays: Enzymatic inhibition (e.g., kinase or bromodomain targets) using fluorescence polarization or luminescence-based assays .
- Antimicrobial screening: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Q. What stability considerations are critical during storage and handling?
- Answer:
- Storage: Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the ester or amide groups .
- Light sensitivity: Protect from UV exposure to avoid photodegradation of the triazole ring .
- Moisture control: Use desiccants to prevent hydration of the oxoacetate moiety .
Q. How do functional groups (e.g., 2-chlorophenyl, ethoxyethylamino) influence reactivity?
- Answer:
- 2-Chlorophenyl: Enhances electrophilicity for nucleophilic substitution reactions and stabilizes π-π stacking in target binding .
- Ethoxyethylamino-oxoacetate: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Thioether/ether linkages: Susceptible to oxidative cleavage; avoid strong oxidizing agents during synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Answer:
- Systematic substitution: Modify the 2-chlorophenyl group (e.g., para-fluoro or methyl substituents) to enhance target affinity .
- Computational modeling: Docking studies (e.g., AutoDock Vina) predict interactions with bromodomains or kinases .
- Bioisosteric replacement: Replace the oxoacetate with sulfonamide or carbamate groups to improve metabolic stability .
Q. What crystallographic data are required to resolve ambiguities in the compound’s 3D structure?
- Answer:
- X-ray crystallography: Resolve bond angles and torsional strain in the triazolopyridazine core .
- Electron density maps: Clarify substituent orientation (e.g., 2-chlorophenyl vs. alternative regioisomers) .
- Validation: Compare experimental data with DFT-optimized geometries for accuracy .
Q. How can in vivo pharmacokinetic (PK) parameters be assessed for this compound?
- Answer:
- Animal models: Administer via IV/oral routes in rodents; collect plasma samples at timed intervals .
- LC-MS/MS quantification: Measure bioavailability, half-life (t½), and tissue distribution .
- Metabolite identification: Use hepatocyte microsomes to detect oxidative or hydrolytic degradation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer:
- Standardize assays: Use consistent cell lines (e.g., ATCC-certified) and control compounds .
- Validate target engagement: Employ CRISPR-knockout models to confirm mechanism-specific effects .
- Meta-analysis: Compare substituent effects (e.g., 4-methoxyphenyl vs. 2-chlorophenyl) on activity trends .
Q. How are enzyme inhibition mechanisms elucidated for triazolopyridazine derivatives?
- Answer:
- Kinetic assays: Determine Ki and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (kon/koff) to target proteins .
- Cryo-EM/XFEL: Resolve inhibitor-enzyme complexes at atomic resolution .
Q. What synthetic challenges arise in controlling regioselectivity during triazolopyridazine formation?
- Answer:
- Cyclization conditions: Use Brønsted acids (e.g., HCl) or Lewis acids (ZnCl2) to favor [1,2,4]triazolo[4,3-b]pyridazine over alternative isomers .
- Microwave-assisted synthesis: Enhance regioselectivity via rapid, controlled heating .
- Protecting groups: Temporarily block reactive sites (e.g., amino groups) to direct functionalization .
Q. How can oxidative metabolism pathways be predicted for this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
